molecular formula C11H16N2O2 B1386019 [2-(Oxan-4-yloxy)pyridin-4-yl]methanamine CAS No. 869293-80-1

[2-(Oxan-4-yloxy)pyridin-4-yl]methanamine

Cat. No.: B1386019
CAS No.: 869293-80-1
M. Wt: 208.26 g/mol
InChI Key: HQJIPLPCDHLOFW-UHFFFAOYSA-N
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Description

[2-(Oxan-4-yloxy)pyridin-4-yl]methanamine: is an organic compound with the molecular formula C₁₁H₁₆N₂O₂ It is a derivative of pyridine and tetrahydropyran, featuring a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Oxan-4-yloxy)pyridin-4-yl]methanamine typically involves the reaction of 4-hydroxypyridine with tetrahydropyran-4-ol in the presence of a suitable base to form the oxan-4-yloxy derivative. This intermediate is then reacted with methanamine under controlled conditions to yield the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The methanamine group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the methanamine group.

Scientific Research Applications

Chemistry: In chemistry, [2-(Oxan-4-yloxy)pyridin-4-yl]methanamine is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a probe to study the interactions of pyridine derivatives with biological molecules. It may also serve as a precursor for the synthesis of biologically active compounds.

Medicine: In medicine, this compound has potential applications in drug discovery and development. Its structure can be modified to create new pharmaceuticals with specific therapeutic effects.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other products that require specific chemical properties.

Mechanism of Action

The mechanism of action of [2-(Oxan-4-yloxy)pyridin-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The oxan-4-yloxy and pyridine moieties contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

    [2-(Oxan-4-yloxy)pyrimidin-4-yl]methanamine: This compound has a pyrimidine ring instead of a pyridine ring, which can lead to different chemical and biological properties.

    [4-(Oxan-4-yloxy)pyridin-2-yl]methanamine: This isomer has the oxan-4-yloxy group attached to a different position on the pyridine ring, affecting its reactivity and interactions.

Uniqueness: [2-(Oxan-4-yloxy)pyridin-4-yl]methanamine is unique due to its specific combination of functional groups and their positions on the molecular structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific applications.

Properties

IUPAC Name

[2-(oxan-4-yloxy)pyridin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c12-8-9-1-4-13-11(7-9)15-10-2-5-14-6-3-10/h1,4,7,10H,2-3,5-6,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJIPLPCDHLOFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869293-80-1
Record name [2-(oxan-4-yloxy)pyridin-4-yl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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